![molecular formula C14H10BrN3OS B5620272 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide](/img/structure/B5620272.png)
5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
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Overview
Description
5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities and are extensively used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is Mycobacterium tuberculosis . This compound has been found to have potent inhibitory effects against this bacterium, making it a potential candidate for the development of new anti-tubercular drugs .
Mode of Action
The compound interacts with its target through a series of biochemical reactions. It is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterium’s essential biological processes . The exact mechanism of this interaction is still under investigation.
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis, leading to the inhibition of the bacterium’s growth .
Pharmacokinetics
The compound’s potent anti-tubercular activity suggests that it may have favorable pharmacokinetic properties that allow it to reach its target in the body and exert its effects .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . This makes the compound a potential candidate for the development of new anti-tubercular drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Coupling with Pyridine-3-carboxamide: The final step involves coupling the brominated benzothiazole with pyridine-3-carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
- 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone
Uniqueness
Compared to similar compounds, 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide stands out due to its unique combination of the benzothiazole and pyridine-3-carboxamide moieties. This structure imparts specific biological activities and chemical reactivity that are distinct from other benzothiazole derivatives .
Properties
IUPAC Name |
5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS/c1-8-2-3-11-12(4-8)20-14(17-11)18-13(19)9-5-10(15)7-16-6-9/h2-7H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCHXVWNHVNKQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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